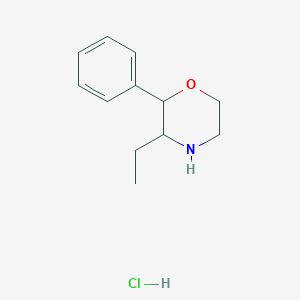
Phenetrazine Hydrochloride
Descripción general
Descripción
3-Ethyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Métodos De Preparación
The synthesis of 3-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with ethylating agents under specific conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Ethyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-phenylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a central nervous system stimulant.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by blocking the reuptake of neurotransmitters such as norepinephrine and dopamine into presynaptic neurons. This leads to an increase in the release of these monoamines into the extraneuronal space, enhancing their signaling and resulting in various physiological effects .
Comparación Con Compuestos Similares
3-Ethyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:
Phenmetrazine: Both compounds act as central nervous system stimulants, but phenmetrazine has a higher potential for addiction.
Phendimetrazine: This compound is structurally similar but has different pharmacological properties and is used primarily as an appetite suppressant.
Morpholine derivatives: Various morpholine derivatives have different pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
The uniqueness of 3-ethyl-2-phenylmorpholine hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-ethyl-2-phenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10;/h3-7,11-13H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDLPMIDSZBBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)

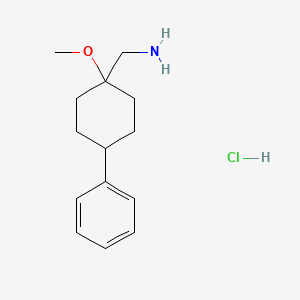

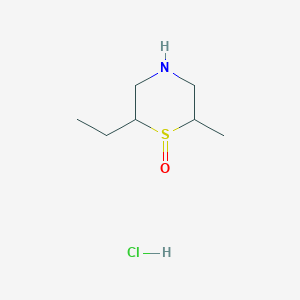
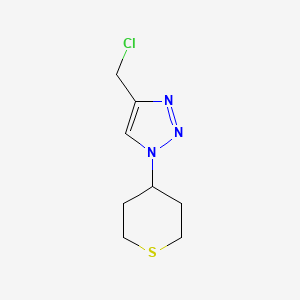
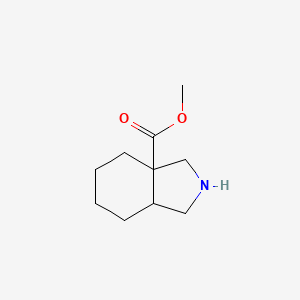
![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)
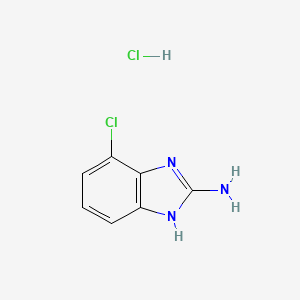
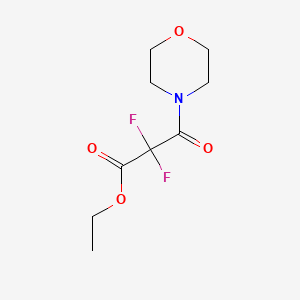
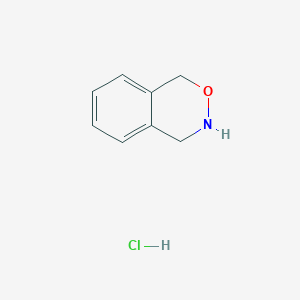
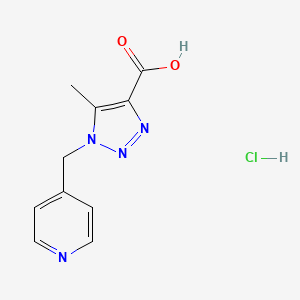
![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
